N-benzyl-6-fluoro-1,3-benzothiazol-2-amine
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Overview
Description
N-benzyl-6-fluoro-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C14H11FN2S and a molecular weight of 258.31 g/mol . It is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is primarily used in research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-6-fluoro-1,3-benzothiazol-2-amine can be synthesized through the reaction of 2-aminobenzothiazole with benzyl halides in the presence of a base. The reaction typically occurs in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
2-aminobenzothiazole+benzyl halide→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-fluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-benzyl-6-fluoro-1,3-benzothiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The compound’s fluorine atom and benzothiazole ring are thought to play crucial roles in its interactions with these targets .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1,3-benzothiazol-2-amine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
6-fluoro-1,3-benzothiazol-2-amine: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
N-benzyl-6-fluoro-1,3-benzothiazol-2-amine is unique due to the presence of both the benzyl group and the fluorine atom.
Properties
IUPAC Name |
N-benzyl-6-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASSTUSOWJMKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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